molecular formula C14H18KNO9S2 B1455059 Glucotropaeolin CAS No. 5115-71-9

Glucotropaeolin

Cat. No. B1455059
CAS RN: 5115-71-9
M. Wt: 447.5 g/mol
InChI Key: UYCWNAZWHVREMO-GYVLLFFHSA-M
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Description

Glucotropaeolin is a glucosinolate found in cruciferous plants such as L. sativum . It has antiprotozoal activity against HM1-IMSS E. histolytica, reducing the number of trophozoites .


Synthesis Analysis

This compound is synthesized from the amino acid phenylalanine in a multi-step pathway . The synthesis starts with the addition of benzyl magnesium chloride to carbon disulfide .


Molecular Structure Analysis

The chemical structure of this compound was confirmed by total synthesis in 1957. It is a glucose derivative with β-D-glucopyranose configuration . The molecular formula of this compound is C14H18KNO9S2 .


Chemical Reactions Analysis

Glucosinolates are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R-group . Frozen samples showed a considerable reduction in this compound content .


Physical And Chemical Properties Analysis

This compound has a molar mass of 447.52 g·mol−1 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • UV-B Radiation Effects on Plant Metabolism : A study by Schreiner et al. (2009) investigated the impact of UV-B radiation on glucotropaeolin levels in nasturtium. They found that UV-B exposure can change the concentration of this compound in different plant organs, indicating a selective response of plants to environmental stress.

  • Variability in Biochemical Parameters : Kleinwächter et al. (2008) conducted a study on nasturtium leaves, which are rich in this compound and used traditionally for treating urinary tract infections. Their research, detailed in Journal of agricultural and food chemistry, highlighted the variability in this compound content in dried leaves and its importance for pharmaceutical applications.

  • Impact of Fertilization and Post-harvest Processing : Bloem et al. (2007) explored the effects of sulfur and nitrogen fertilization, as well as post-harvest drying procedures on this compound content in Tropaeolum majus. They found that sulfur fertilization significantly enhanced this compound content, and gentle drying procedures increased its concentration in leaves. This study is significant for optimizing the production of bioactive compounds in medicinal plants (Journal of the Science of Food and Agriculture).

  • Cytotoxic Activity in Cancer Cell Lines : A study by Nastruzzi et al. (1996) in the Journal of Agricultural and Food Chemistry showed that products derived from this compound have cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer treatment.

  • Fungitoxic Activity Against Plant Pathogens : Research by Manici et al. (1997) in Journal of Agricultural and Food Chemistry demonstrated the fungitoxic activity of this compound hydrolysis products against various plant pathogenic fungi, indicating its potential use in plant protection.

  • Enhanced Production in Hairy Root Cultures : A study by Wielanek and Urbanek (2006) in Plant Cell, Tissue and Organ Culture examined the effects of various treatments on this compound production in Tropaeolum majus hairy root cultures. They found that certain treatments can significantly enhance this compound production, which is important for its industrial production.

Mechanism of Action

Target of Action

Glucotropaeolin Potassium Salt, also known as this compound or Benzyl glucosinolate, is a glucosinolate found in cruciferous plants . It has been reported to exhibit antiprotozoal activity against HM1-IMSS E. histolytica . .

Mode of Action

It is known that this compound Potassium Salt is metabolized into isothiocyanate products . These metabolites are believed to be responsible for the observed biological activities, including antiprotozoal activity

Biochemical Pathways

It is known that glucosinolates, including this compound Potassium Salt, can be metabolized into various bioactive compounds, such as isothiocyanates

Pharmacokinetics

It is known that glucosinolates, including this compound Potassium Salt, can be metabolized into various bioactive compounds . .

Result of Action

The molecular and cellular effects of this compound Potassium Salt’s action are not fully understood. It has been reported that this compound Potassium Salt exhibits antiprotozoal activity against HM1-IMSS E. histolytica, reducing the number of trophozoites . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound Potassium Salt. For instance, it has been observed that the content of this compound Potassium Salt can be significantly reduced in frozen samples This suggests that temperature and other environmental conditions can affect the stability and potency of this compound Potassium Salt

Safety and Hazards

Glucotropaeolin may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Glucotropaeolin has exhibited a growth-inhibitory effect against liver and colon cancer cells . It promotes apoptosis by calcium dysregulation and attenuates cell migration with FOXM1 suppression in pancreatic cancer cells . Therefore, this compound may be a potential therapeutic drug against pancreatic ductal adenocarcinoma .

properties

IUPAC Name

potassium;[(E)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWNAZWHVREMO-GYVLLFFHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18KNO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743984
Record name Potassium 1-S-[(1E)-2-phenyl-N-(sulfonatooxy)ethanimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5115-71-9
Record name Potassium 1-S-[(1E)-2-phenyl-N-(sulfonatooxy)ethanimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranose, 1-thio-, 1-[N-(sulfooxy)benzeneethanimidate], monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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